molecular formula C25H28N4O2 B215971 6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Katalognummer B215971
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: MYCCOGRDWXCVLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, commonly known as 'DEAA', is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrrolopyrimidine class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of DEAA is not fully understood. However, it has been suggested that DEAA exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and angiogenesis. DEAA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. DEAA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects:
DEAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. DEAA has also been found to inhibit the migration and invasion of cancer cells. Additionally, DEAA has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

DEAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in inflammation, cancer, and angiogenesis. DEAA has also been found to exhibit low toxicity in vitro. However, DEAA has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. Additionally, DEAA has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.

Zukünftige Richtungen

There are several future directions for the study of DEAA. Further research is needed to fully understand its mechanism of action and its effects on cells and tissues. Additionally, more studies are needed to determine the optimal dosage and administration of DEAA for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new derivatives of DEAA with improved solubility and potency could lead to the discovery of new therapeutic agents. Finally, the potential applications of DEAA in other areas of research, such as immunology and infectious diseases, should be explored.

Synthesemethoden

The synthesis of DEAA involves the reaction between 4-methylphenylhydrazine, 2,4-dimethoxy-5-methylpyrimidine, and diethyl malonate. The reaction is catalyzed by p-toluenesulfonic acid and is carried out in refluxing ethanol. The resulting product is then purified by recrystallization from ethanol to obtain DEAA in its pure form.

Wissenschaftliche Forschungsanwendungen

DEAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic properties. DEAA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DEAA has been found to exhibit neuroprotective effects and has potential applications in the treatment of Alzheimer's disease.

Eigenschaften

Produktname

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molekularformel

C25H28N4O2

Molekulargewicht

416.5 g/mol

IUPAC-Name

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H28N4O2/c1-6-28(7-2)19-12-14-20(15-13-19)29-16-21-22(24(30)27(5)25(31)26(21)4)23(29)18-10-8-17(3)9-11-18/h8-16H,6-7H2,1-5H3

InChI-Schlüssel

MYCCOGRDWXCVLW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.